molecular formula C20H18N2O4 B14411592 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione CAS No. 85808-76-0

2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione

Cat. No.: B14411592
CAS No.: 85808-76-0
M. Wt: 350.4 g/mol
InChI Key: DQDKYZGHKVGNOR-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by the introduction of the diethylamino group through electrophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Dimethylamino)phenyl]-5-nitronaphthalene-1,4-dione
  • 2-[4-(Diethylamino)phenyl]-3-nitronaphthalene-1,4-dione

Uniqueness

2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both diethylamino and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

85808-76-0

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-5-nitronaphthalene-1,4-dione

InChI

InChI=1S/C20H18N2O4/c1-3-21(4-2)14-10-8-13(9-11-14)16-12-18(23)19-15(20(16)24)6-5-7-17(19)22(25)26/h5-12H,3-4H2,1-2H3

InChI Key

DQDKYZGHKVGNOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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